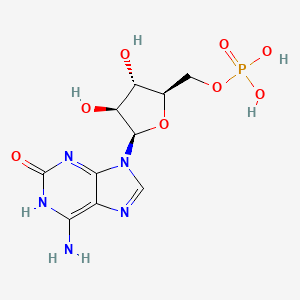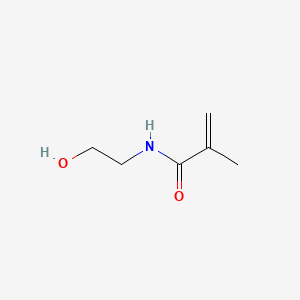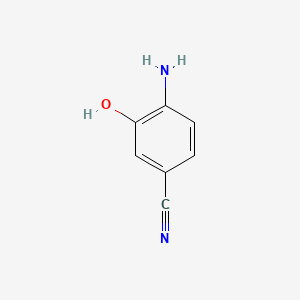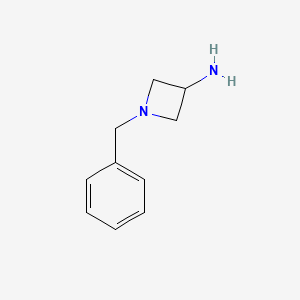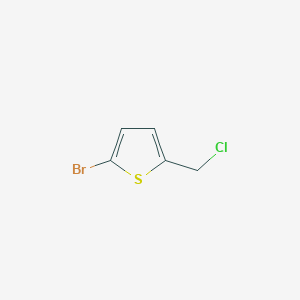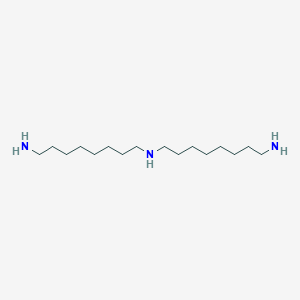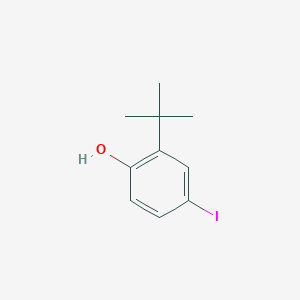
2-Benzoylpyrimidine
Overview
Description
2-Benzoylpyrimidine is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzoyl group attached to the second position of the pyrimidine ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, making them crucial for genetic material.
Mechanism of Action
Target of Action
The compound is a derivative of pyrimidine, a basic structure in many important biomolecules . Therefore, it’s plausible that 2-Benzoylpyrimidine may interact with various biological targets, but specific interactions have yet to be identified.
Mode of Action
The exact mode of action of this compound is not clearly established. As a pyrimidine derivative, it may interact with biological targets in a manner similar to other pyrimidine-based compounds. Without specific information on its targets, it’s challenging to describe the precise interactions and resulting changes .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways, including the synthesis of DNA, RNA, lipids, and carbohydrates . Given that this compound is a pyrimidine derivative, it might influence these pathways.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These may include pH, temperature, presence of other interacting molecules, and specific conditions within the biological system . .
Biochemical Analysis
Biochemical Properties
2-Benzoylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with enzymes involved in oxidative stress responses. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has demonstrated the ability to modulate the expression of genes involved in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can lead to changes in the conformation and function of these biomolecules, resulting in altered cellular processes . For instance, this compound has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability under various conditions, although it may undergo degradation under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase, which plays a critical role in the de novo synthesis of pyrimidines . Additionally, this compound can affect the levels of various metabolites, thereby influencing the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been observed to interact with organic anion transporters, which facilitate its uptake and distribution within the cell . This interaction can affect the localization and accumulation of this compound, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of specific targeting signals or post-translational modifications can direct this compound to specific cellular compartments, thereby modulating its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylpyrimidine typically involves the reaction of pyrimidine derivatives with benzoyl chloride under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale. The choice of solvent, temperature, and reaction time are critical factors in achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylpyrimidine oxides, while reduction can produce benzoylpyrimidine alcohols.
Scientific Research Applications
2-Benzoylpyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: Research into potential therapeutic applications, such as antiviral and anticancer agents, often involves this compound derivatives.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Comparison with Similar Compounds
2-Benzoylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Acetylpyrimidine: Contains an acetyl group instead of a benzoyl group.
2-Benzylpyrimidine: Features a benzyl group in place of the benzoyl group.
Uniqueness: 2-Benzoylpyrimidine is unique due to the presence of both the benzoyl group and the pyrimidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
phenyl(pyrimidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-10(9-5-2-1-3-6-9)11-12-7-4-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGGAFBXJXIXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438513 | |
| Record name | 2-benzoylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112170-34-0 | |
| Record name | 2-benzoylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting 3-phenyl-2-isoxazolo[2,3-]pyrimidin-2-ones to 2-benzoylpyrimidines?
A1: The research article "Conversion of 3-Phenyl-2-isoxazolo[2,3-]pyrimidin-2-ones into 2-Benzoylpyrimidines" [] focuses on a novel synthetic pathway to obtain 2-benzoylpyrimidines. This is significant because 2-benzoylpyrimidines are important building blocks in organic synthesis and medicinal chemistry. They serve as precursors for various biologically active compounds. The described method offers a potentially more efficient and versatile way to synthesize these valuable compounds compared to existing methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


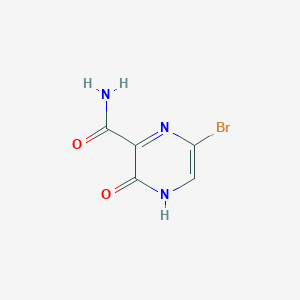

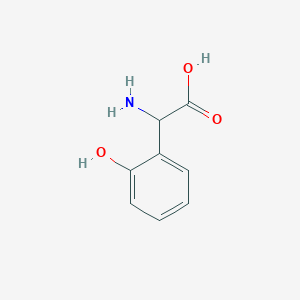
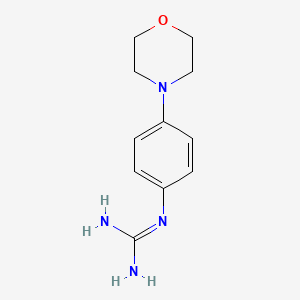
![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
